

An In-depth Technical Guide to 2-Bromo-3,5-dichloropyridine

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Compound of Interest

Compound Name: 2-Bromo-3,5-dichloropyridine

Cat. No.: B080469

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This guide provides a detailed overview of the molecular structure and properties of **2-Bromo-3,5-dichloropyridine**, a halogenated pyridine derivative. This compound serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.^[1] Its distinct substitution pattern offers unique reactivity for the development of complex organic molecules.

Molecular and Physical Properties

2-Bromo-3,5-dichloropyridine is a solid at room temperature, appearing as a white to yellow or yellow-green powder or crystal. The key quantitative properties of this molecule are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₂ BrCl ₂ N	[2][3]
Molecular Weight	226.88 g/mol	[2]
IUPAC Name	2-bromo-3,5-dichloropyridine	[2]
CAS Number	14482-51-0	[2][3]
Canonical SMILES	<chem>C1=C(C(=C(N=C1Cl)Br)Cl)</chem>	
InChI	InChI=1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H	[2]
InChIKey	QCKPJWDIDCGQRB-UHFFFAOYSA-N	[2]

Molecular Structure

The structure of **2-Bromo-3,5-dichloropyridine** consists of a pyridine ring substituted with one bromine and two chlorine atoms. The bromine atom is located at the 2-position, and the chlorine atoms are at the 3- and 5-positions. This arrangement of halogens significantly influences the electronic properties and reactivity of the pyridine ring.

Caption: Molecular structure of **2-Bromo-3,5-dichloropyridine**.

Experimental Protocols

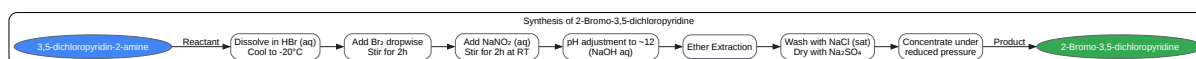
Synthesis of **2-Bromo-3,5-dichloropyridine**:

A common synthetic route to **2-Bromo-3,5-dichloropyridine** involves the diazotization of 3,5-dichloropyridin-2-amine followed by a Sandmeyer-type reaction.[1]

- Step 1: Diazotization: 3,5-dichloropyridin-2-amine is dissolved in an aqueous hydrobromic acid solution and cooled to -20 °C.[1]
- Step 2: Bromination: Bromine is added dropwise to the cooled solution, and the mixture is stirred for 2 hours.[1]

- Step 3: Sandmeyer Reaction: An aqueous solution of sodium nitrite is then added at the same low temperature.[1] The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.[1]
- Step 4: Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to approximately 12 with a 30% aqueous sodium hydroxide solution.[1] The product is extracted with ether, and the combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield **2-bromo-3,5-dichloropyridine** as a yellow solid.[1]

The following diagram illustrates the general workflow for the synthesis.



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Caption: Synthetic workflow for **2-Bromo-3,5-dichloropyridine**.

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